Cas no 1843374-09-3 (2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridine-4-carbonitrile)
![2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridine-4-carbonitrile structure](https://ja.kuujia.com/scimg/cas/1843374-09-3x500.png)
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridine-4-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridine-4-carbonitrile
- EN300-11191243
- 1843374-09-3
- Z1796495669
-
- インチ: 1S/C12H15N3O/c1-9-7-15(8-10(2)16-9)12-5-11(6-13)3-4-14-12/h3-5,9-10H,7-8H2,1-2H3/t9-,10+
- InChIKey: QTCPUKWQBZDGOK-AOOOYVTPSA-N
- SMILES: O1[C@H](C)CN(C2C=C(C#N)C=CN=2)C[C@@H]1C
計算された属性
- 精确分子量: 217.121512110g/mol
- 同位素质量: 217.121512110g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 1
- 複雑さ: 275
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.5
- トポロジー分子極性表面積: 49.2Ų
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridine-4-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-11191243-0.25g |
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridine-4-carbonitrile, cis |
1843374-09-3 | 95% | 0.25g |
$206.0 | 2023-04-20 | |
Enamine | EN300-11191243-10.0g |
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridine-4-carbonitrile, cis |
1843374-09-3 | 95% | 10g |
$2209.0 | 2023-04-20 | |
Enamine | EN300-11191243-0.5g |
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridine-4-carbonitrile, cis |
1843374-09-3 | 95% | 0.5g |
$391.0 | 2023-04-20 | |
Enamine | EN300-11191243-0.1g |
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridine-4-carbonitrile, cis |
1843374-09-3 | 95% | 0.1g |
$144.0 | 2023-04-20 | |
Enamine | EN300-11191243-0.05g |
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridine-4-carbonitrile, cis |
1843374-09-3 | 95% | 0.05g |
$97.0 | 2023-04-20 | |
Enamine | EN300-11191243-2.5g |
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridine-4-carbonitrile, cis |
1843374-09-3 | 95% | 2.5g |
$1008.0 | 2023-04-20 | |
Enamine | EN300-11191243-1.0g |
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridine-4-carbonitrile, cis |
1843374-09-3 | 95% | 1g |
$513.0 | 2023-04-20 | |
Enamine | EN300-11191243-5.0g |
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridine-4-carbonitrile, cis |
1843374-09-3 | 95% | 5g |
$1488.0 | 2023-04-20 |
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridine-4-carbonitrile 関連文献
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
7. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridine-4-carbonitrileに関する追加情報
Introduction to 2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridine-4-carbonitrile (CAS No. 1843374-09-3)
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridine-4-carbonitrile, identified by its CAS number 1843374-09-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by the presence of a morpholine moiety and a pyridine ring, which are both well-documented for their diverse biological activities. The specific stereochemistry at the (2R,6S) positions of the morpholine ring further enhances its potential as a pharmacophore, making it a subject of intense research interest.
The structural framework of 2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridine-4-carbonitrile combines the electron-deficient nature of the pyridine nitrogen with the electron-rich environment provided by the morpholine ring. This unique combination is conducive to various interactions with biological targets, including enzymes and receptors. The nitrile group at the 4-position of the pyridine ring adds another layer of reactivity, enabling further functionalization and derivatization, which is a common strategy in drug discovery.
In recent years, there has been a surge in research focused on identifying novel compounds with potential therapeutic applications. Among these compounds, those incorporating morpholine and pyridine moieties have shown promise in several therapeutic areas. For instance, derivatives of these structures have been explored for their anti-inflammatory, antiviral, and anticancer properties. The stereochemical purity of (2R,6S)-2,6-dimethylmorpholine is particularly noteworthy, as it can significantly influence the pharmacokinetic and pharmacodynamic profiles of the compound.
One of the most compelling aspects of 2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridine-4-carbonitrile is its potential as a scaffold for drug development. The morpholine ring can serve as a hinge-binding motif, interacting with key residues in target proteins. This has been demonstrated in several high-throughput screening campaigns where such compounds have emerged as hits against various disease-related targets. The nitrile group also provides a site for hydrogen bonding or metal coordination interactions, further enhancing binding affinity.
The synthesis of CAS No. 1843374-09-3 involves multi-step organic transformations that require precise control over reaction conditions to achieve high enantiomeric purity. The stereochemistry at the (2R,6S) positions is critical and must be preserved throughout the synthetic process. Advances in asymmetric synthesis techniques have made it possible to produce enantiomerically pure forms of this compound on a scalable basis. These techniques often involve chiral auxiliaries or catalysts that facilitate high-yielding reactions while maintaining stereochemical integrity.
In the context of medicinal chemistry, 2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridine-4-carbonitrile represents an excellent example of how structural modifications can lead to novel bioactive molecules. The combination of the morpholine and pyridine moieties creates a versatile scaffold that can be further optimized to improve potency and selectivity. Recent computational studies have suggested that this compound may interact with proteins involved in signal transduction pathways relevant to neurological disorders.
The nitrile group at the 4-position of the pyridine ring is particularly interesting from a chemical biology perspective. Nitriles are known to undergo various transformations that can be exploited in drug design. For example, they can be hydrolyzed to carboxylic acids or reduced to amides under specific conditions. This reactivity allows for post-synthetic modifications that can fine-tune the pharmacological properties of the compound.
From an industrial standpoint, CAS No. 1843374-09-3 has attracted interest from pharmaceutical companies due to its potential therapeutic applications. Several academic groups have published preliminary data on its biological activity against various disease models. These studies have laid the groundwork for further investigation into its mechanism of action and potential clinical utility. The stereochemical purity required for such studies underscores the importance of high-quality synthetic methodologies.
The future direction of research on [CAS No.] 1843374-09 may include exploring its interactions with more complex biological systems and evaluating its efficacy in preclinical models. Additionally, computational modeling techniques may be employed to predict how structural modifications will affect its biological activity. This approach can accelerate drug discovery by identifying promising candidates before they are synthesized in the lab.
In conclusion,[Product Name] represents a significant advancement in pharmaceutical chemistry with its unique structural features and promising biological activities. The combination of stereochemically defined morpholine and pyridine moieties makes it an attractive scaffold for drug development efforts aimed at treating various diseases.
1843374-09-3 (2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridine-4-carbonitrile) Related Products
- 1806953-48-9(3-(Difluoromethyl)-2-iodo-6-nitropyridine-5-carbonyl chloride)
- 1806340-41-9(2-(Difluoromethyl)benzo[d]oxazole-7-carboxaldehyde)
- 1010936-42-1(7-Methoxy-4-methyl-2-oxo-N-(5-phenyl-1,2,4-oxadiazol-3-yl)methyl-2H-1-benzopyran-6-propanamide)
- 1225734-71-3(3-(3,4-Dimethylphenyl)pyridine-2-carboxylic acid)
- 2138015-75-3(2-({(tert-butoxy)carbonylamino}methyl)spiro3.5nonane-2-carboxylic acid)
- 886953-17-9(N-(2,4-dimethylphenyl)-2-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 2418732-40-6(5-[(2-Methoxy-3,3-dimethylcyclobutyl)carbamoyl]pyridin-3-yl sulfurofluoridate)
- 2227857-50-1((2R)-4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-2-ol)
- 1000506-37-5(2-(Isoquinolin-8-yl)ethan-1-ol)
- 252209-96-4(methyl 2-(3-aminophenyl)-2-methylpropanoate)




